1-(3-(Methylsulfonyl)azetidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(3-(Methylsulfonyl)azetidin-1-yl)prop-2-en-1-one is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound features a unique structure, combining an azetidine ring with a prop-2-en-1-one moiety and a methylsulfonyl group. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylsulfonyl)azetidin-1-yl)prop-2-en-1-one typically involves the reaction of azetidine derivatives with appropriate sulfonylating agents. One common method includes the reaction of 3-(methylsulfonyl)azetidine with propenone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Methylsulfonyl)azetidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring or the prop-2-en-1-one moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols.
Scientific Research Applications
1-(3-(Methylsulfonyl)azetidin-1-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-(3-(Methylsulfonyl)azetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules. Studies have shown that the compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound shares the azetidine ring and prop-2-en-1-one moiety but lacks the methylsulfonyl group. It exhibits similar biological activities but with different potency and selectivity.
3-Allylazetidin-2-one: Another related compound with an allyl group instead of the methylsulfonyl group. It also shows antiproliferative effects but may have different pharmacokinetic properties.
3-(Buta-1,3-dien-1-yl)azetidin-2-one:
Uniqueness: 1-(3-(Methylsulfonyl)azetidin-1-yl)prop-2-en-1-one stands out due to the presence of the methylsulfonyl group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
1-(3-methylsulfonylazetidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-3-7(9)8-4-6(5-8)12(2,10)11/h3,6H,1,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDXKDGNTPWWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CN(C1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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